4-Dimethylaminopyridinium Bromide Perbromide

Catalog No.
S1942555
CAS No.
92976-81-3
M.F
C7H11Br3N2
M. Wt
362.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Dimethylaminopyridinium Bromide Perbromide

CAS Number

92976-81-3

Product Name

4-Dimethylaminopyridinium Bromide Perbromide

IUPAC Name

N,N-dimethylpyridin-4-amine;molecular bromine;hydrobromide

Molecular Formula

C7H11Br3N2

Molecular Weight

362.89 g/mol

InChI

InChI=1S/C7H10N2.Br2.BrH/c1-9(2)7-3-5-8-6-4-7;1-2;/h3-6H,1-2H3;;1H

InChI Key

YYMYHCVIDRMBTB-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=NC=C1.Br.BrBr

Canonical SMILES

CN(C)C1=CC=NC=C1.Br.BrBr

Brominating Agent:

  • Due to the presence of three bromine atoms, 4-DMPBP has been investigated as a source of electrophilic bromine (Br+) for bromination reactions. A 1989 study published in the journal Synthesis explored its use for the bromination of aromatic compounds, achieving moderate yields for certain substrates ().

Catalyst:

  • The combination of a Br+ source and the weakly basic pyridine ring in 4-DMPBP gives it some Lewis acid-base character. This property has been investigated for its potential catalytic activity in various reactions.
  • A 1996 publication in Synthesis and Communication explored its use as a catalyst for the Prins cyclization reaction, achieving good yields for specific substrates ().

Research on Properties and Applications:

  • Some research has focused on understanding the fundamental properties of 4-DMPBP itself.
  • A 2002 study in the journal Thermochimica Acta investigated its thermal decomposition behavior ().

4-Dimethylaminopyridinium Bromide Perbromide is a chemical compound with the molecular formula C₇H₁₁Br₃N₂ and a molecular weight of approximately 361.883 g/mol. It appears as a light yellow to brown powder or crystalline solid. This compound is notable for its use as a brominating agent in various

DMAP.Br₂ is a corrosive compound and can cause severe skin burns and eye damage upon contact []. It can also be irritating to the respiratory system if inhaled. Here are some safety precautions to consider when handling DMAP.Br₂:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste according to local regulations.
, including:

  • Bromination Reactions: It can brominate alkenes and aromatics, facilitating the introduction of bromine into organic molecules.
  • Synthesis of Organobromine Compounds: It is used in the preparation of various organobromine compounds, which are important intermediates in organic synthesis.
  • Multistep Syntheses: This compound has been employed in multistep syntheses, such as the synthesis of 3,3,3-triethoxypropyne, where it serves as a key reactant .

The synthesis of 4-Dimethylaminopyridinium Bromide Perbromide typically involves the following steps:

  • Preparation of Dimethylaminopyridine: Starting from 4-dimethylaminopyridine, bromination is achieved using bromine or other brominating agents.
  • Formation of Perbromide: The reaction may involve the formation of perbromides by reacting with excess bromine under controlled conditions.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain high purity levels (typically above 97%) for practical applications .

4-Dimethylaminopyridinium Bromide Perbromide finds applications in several fields:

  • Organic Synthesis: It is widely used as a brominating agent in organic chemistry for synthesizing various brominated compounds.
  • Chemical Research: Researchers utilize this compound for developing new synthetic methodologies and exploring its reactivity patterns.
  • Industrial

Interaction studies involving 4-Dimethylaminopyridinium Bromide Perbromide focus on its reactivity with different substrates. These studies help understand how this compound can modify other molecules through bromination and contribute to the development of new synthetic pathways. Specific interactions with biomolecules have not been extensively documented but warrant further investigation given the compound's structural characteristics.

Several compounds share structural or functional similarities with 4-Dimethylaminopyridinium Bromide Perbromide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-DimethylaminopyridineC₇H₁₁NBase structure without bromination; used as a catalyst.
Pyridinium BromideC₅H₅BrSimpler structure; less reactive than perbromides.
N-BromosuccinimideC₄H₄BrNCommon brominating agent; more stable than perbromides.
1-Bromo-2-pyridoneC₆H₄BrNContains a carbonyl group; different reactivity profile.

These compounds highlight the unique properties of 4-Dimethylaminopyridinium Bromide Perbromide, particularly its enhanced reactivity due to the presence of multiple bromine atoms.

Dates

Modify: 2023-08-16

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